4-bromo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-BROMO-1-METHYL-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the bromo and tetrahydrofuran groups.
4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the tetrahydrofuran group.
Uniqueness
The presence of the bromo and tetrahydrofuran groups in 4-BROMO-1-METHYL-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique properties such as increased lipophilicity or enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H15BrF3N3O2 |
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Molecular Weight |
370.17 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-[1-(oxolan-2-yl)ethyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15BrF3N3O2/c1-6(7-4-3-5-21-7)17-11(20)9-8(13)10(12(14,15)16)18-19(9)2/h6-7H,3-5H2,1-2H3,(H,17,20) |
InChI Key |
LZNFDTKKZQEAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C(=NN2C)C(F)(F)F)Br |
Origin of Product |
United States |
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